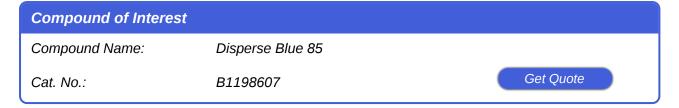


# Thermal stability and degradation of Disperse Blue 85

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An In-depth Technical Guide on the Thermal Stability and Degradation of Disperse Blue 85

## **Introduction to Disperse Blue 85**

**Disperse Blue 85** is a non-ionic, single azo dye characterized by its limited solubility in water. [1] Its primary application is in the dyeing of hydrophobic synthetic fibers, particularly polyester and its blends, where it produces a red-light navy blue shade.[1] The dyeing process for these fibers necessitates high temperatures, typically between 120-130°C under pressure, to facilitate the diffusion of the dye into the polymer matrix.[2] Furthermore, post-dyeing manufacturing processes such as heat-setting or ironing can expose the dyed fabric to temperatures exceeding 180°C.[2] Consequently, the thermal stability of **Disperse Blue 85** is a critical performance parameter, directly impacting the quality, color fastness, and durability of the final textile product.[2] Insufficient stability can lead to color changes, sublimation, and thermomigration, where the dye moves to the fiber surface, staining adjacent materials.[2][3]

#### 1.1 Physicochemical Properties

A summary of the key physicochemical properties of **Disperse Blue 85** is presented in Table 1.

Table 1: Physicochemical Properties of **Disperse Blue 85** 



Property	Value	Reference
C.I. Name	Disperse Blue 85	[1]
CAS Number	12222-83-2	[1][4]
Molecular Structure	Single Azo Class	[1]
Molecular Formula	C18H14CIN5O5	[1]
Molecular Weight	415.79 g/mol	[1][4]
Appearance	Dark blue powder	[1]

| Solubility | Insoluble in water |[1] |

## **Thermal Stability Analysis**

The thermal behavior of disperse dyes is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, identifying decomposition temperatures, while DSC measures the heat flow into or out of a sample, revealing thermal transitions like melting and decomposition.

While specific experimental TGA/DSC data for **Disperse Blue 85** is not extensively available in public literature, Table 2 presents representative data for a typical single azo disperse dye, based on analyses of similar compounds.[5][6][7] This data provides an expected performance benchmark for dyes within this class.

Table 2: Representative Thermal Analysis Data for a Single Azo Disperse Dye



Analysis Technique	Parameter	Expected Value Range	Description
TGA	Onset Decomposition Temperature (Tonset)	~250 - 280 °C	The temperature at which significant thermal degradation and mass loss begin.[8]
	Temperature of Maximum Decomposition Rate (T <sub>max</sub> )	~300 - 350 °C	The temperature at which the rate of mass loss is highest, indicating the most intense phase of degradation.[8]
	Residual Weight at 800°C (Inert Atmosphere)	~30 - 45%	The percentage of the initial mass remaining as char residue after the primary degradation stages.[5]
DSC	Melting Point (Tm)	~250 - 260 °C (Endotherm)	The temperature at which the dye transitions from a solid to a liquid state, observed as an endothermic peak.[5]

 $|\ |$  Decomposition  $|\ >\! 280\ ^\circ C$  (Exotherm)  $|\ |$  Exothermic peaks at higher temperatures indicate the energy released during the chemical breakdown of the molecule. [5]  $|\ |$ 

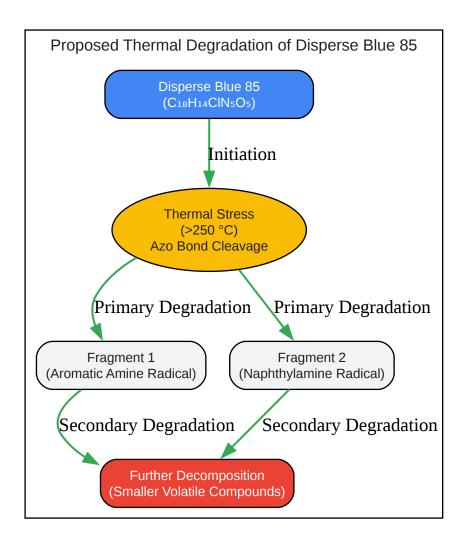
## **Thermal Degradation Pathway**

For azo dyes like **Disperse Blue 85**, the primary mechanism of thermal degradation in an inert atmosphere is the homolytic cleavage of the azo bond (–N=N–), which is the weakest bond in the chromophore.[5][9] This cleavage results in the formation of various aromatic amine



fragments and other smaller volatile compounds.[7][9] The presence of nitro and chloro substituents on the aromatic rings influences the exact degradation profile and the resulting products.

The proposed thermal degradation pathway for **Disperse Blue 85** is visualized below.



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Caption: Proposed degradation pathway for **Disperse Blue 85** under thermal stress.

## **Experimental Protocols**

The following sections provide detailed methodologies for conducting thermal analysis on disperse dyes like **Disperse Blue 85**. These protocols are synthesized from standard practices for analyzing azo dyes.[5][7][8]



#### 4.1 Thermogravimetric Analysis (TGA)

This protocol outlines the procedure for determining the thermal stability and degradation profile by measuring mass loss versus temperature.

- Instrumentation: A calibrated Thermogravimetric Analyzer.
- Sample Preparation: Accurately weigh 5-10 mg of high-purity **Disperse Blue 85** powder into an inert TGA pan (e.g., alumina or platinum).[5]
- Instrument Setup:
  - Place the sample pan securely in the TGA furnace.
  - Purge the furnace with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
- Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to 800 °C at a linear heating rate of 10 °C/min.[5][7]
- Data Acquisition: Continuously record the sample's mass as a function of temperature.
- Data Analysis: Analyze the resulting TGA curve (mass % vs. temperature) and its first derivative (DTG curve) to determine the onset decomposition temperature, peak decomposition temperatures, and mass loss at each stage.

#### 4.2 Differential Scanning Calorimetry (DSC)

This protocol describes the procedure for identifying thermal transitions (e.g., melting, crystallization) and measuring the associated heat flow.

- Instrumentation: A calibrated Differential Scanning Calorimeter.
- Sample Preparation: Accurately weigh 3-5 mg of Disperse Blue 85 powder into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan to serve as a reference.
- Instrument Setup:

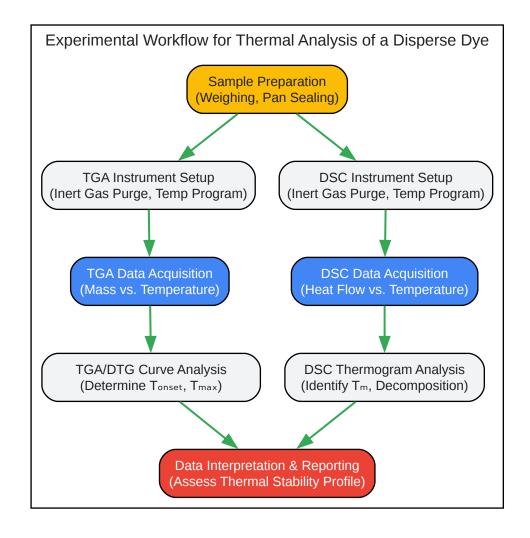


- Place the sample and reference pans in the DSC cell.
- Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.
- Temperature Program: To erase the sample's thermal history, a heat-cool-heat cycle is often employed. A typical program would be:[5]
  - Heat from 30 °C to a temperature above the expected melting point (e.g., 280 °C) at 10 °C/min.
  - Cool from 280 °C back to 30 °C at 10 °C/min.
  - Heat from 30 °C to a higher temperature (e.g., 400 °C) at 10 °C/min to observe decomposition events.
- Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.
- Data Analysis: Analyze the DSC thermogram to identify endothermic peaks (melting) and exothermic peaks (decomposition).

## **Workflow for Thermal Analysis**

The logical workflow for a comprehensive thermal analysis of a disperse dye is illustrated in the diagram below. This process ensures a systematic approach from sample handling to final data interpretation.





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Caption: General workflow for the thermal analysis of disperse dyes.

## Conclusion

**Disperse Blue 85**, as a single azo dye, is designed for high-temperature applications in the textile industry. Its thermal stability is sufficient for standard dyeing and heat-setting processes. However, at temperatures exceeding approximately 250-280 °C, it is expected to undergo significant thermal degradation. The primary degradation mechanism is the cleavage of the azo bond, leading to the formation of aromatic fragments. The detailed experimental protocols for TGA and DSC provided in this guide offer a standardized framework for researchers to precisely quantify the thermal properties of **Disperse Blue 85** and similar dyestuffs. For a definitive identification of degradation products, further analysis using coupled techniques such



as TGA-Mass Spectrometry (TGA-MS) or Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) would be required.[7]

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